Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorine, methoxy, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with ethyl acetoacetate, followed by chlorination and methoxylation steps. The thioxo group is introduced through a thiolation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-8-methoxyquinoline-3-carboxylate: Lacks the thioxo group but shares a similar quinoline core.
5-chloro-8-methoxy-4-thioxoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
8-methoxy-4-thioxoquinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12ClNO3S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19) |
InChI Key |
PCPVNHAOWJYXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.